molecular formula C18H17N3O3S2 B11376305 Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11376305
M. Wt: 387.5 g/mol
InChI Key: QBEJZQGXEKTFCI-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes two thiazole rings and an ethyl acetate group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the formation of the thiazole rings. One common method involves the reaction of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-4-acetic acid ethyl ester under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The thiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or interfere with the replication of microbial cells, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its dual thiazole rings and ethyl acetate group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H17N3O3S2/c1-3-24-14(22)9-13-10-25-18(20-13)21-16(23)15-11(2)19-17(26-15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,20,21,23)

InChI Key

QBEJZQGXEKTFCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C

Origin of Product

United States

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